Boldenone-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boldenone-d3 typically involves the deuteration of boldenone. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the boldenone molecule. This process often involves multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Boldenone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and analytical applications .
Scientific Research Applications
Boldenone-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme interactions.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of anabolic steroids.
Mechanism of Action
Boldenone-d3, like its parent compound boldenone, exerts its effects by binding to androgen receptors. This binding regulates gene transcription, leading to increased protein synthesis, nitrogen retention, and erythropoietin release in the kidneys . The anabolic activity is primarily due to its interaction with the androgen receptor, which promotes muscle growth and red blood cell production .
Comparison with Similar Compounds
Similar Compounds
Boldenone: The non-deuterated form, used similarly in veterinary medicine.
Testosterone: Another anabolic steroid with a similar structure but different metabolic and pharmacokinetic properties.
Nandrolone: An anabolic steroid with a different double bond position, leading to distinct biological effects.
Uniqueness
Boldenone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research settings .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
RSIHSRDYCUFFLA-HZRGXLBSSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.